4,5,6,7-tetrabromo-1H-indazole
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Overview
Description
4,5,6,7-Tetrabromo-1H-indazole is a heterocyclic compound characterized by the presence of four bromine atoms attached to the indazole ring. . The addition of bromine atoms enhances the compound’s reactivity and potential utility in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrabromo-1H-indazole typically involves the bromination of 1H-indazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrabromo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted indazoles, while oxidation may produce indazole-3-carboxylic acids .
Scientific Research Applications
4,5,6,7-Tetrabromo-1H-indazole has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and as a precursor for other brominated compounds.
Mechanism of Action
The primary mechanism of action of 4,5,6,7-tetrabromo-1H-indazole involves the inhibition of protein kinase CK2. This enzyme plays a crucial role in regulating various cellular functions, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, the compound can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy . The molecular targets and pathways involved include the phosphorylation of key proteins that regulate cell cycle progression and survival .
Comparison with Similar Compounds
4,5,6,7-Tetrabromo-1H-benzotriazole: Another brominated heterocycle with similar inhibitory effects on CK2.
5,6-Diiodo-1H-benzotriazole: An iodinated analog that also inhibits CK2 but with different binding affinities and biological activities.
Uniqueness: 4,5,6,7-Tetrabromo-1H-indazole is unique due to its specific bromination pattern, which enhances its reactivity and potential as a CK2 inhibitor. Its distinct structure allows for selective interactions with the enzyme, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C7H2Br4N2 |
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Molecular Weight |
433.72 g/mol |
IUPAC Name |
4,5,6,7-tetrabromo-1H-indazole |
InChI |
InChI=1S/C7H2Br4N2/c8-3-2-1-12-13-7(2)6(11)5(10)4(3)9/h1H,(H,12,13) |
InChI Key |
RGXGOUMLFBGASI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC2=C1C(=C(C(=C2Br)Br)Br)Br |
Origin of Product |
United States |
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